1,1-Cyclobutanedicarboxylic acid

Catalog No.
S594059
CAS No.
5445-51-2
M.F
C6H8O4
M. Wt
144.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1-Cyclobutanedicarboxylic acid

CAS Number

5445-51-2

Product Name

1,1-Cyclobutanedicarboxylic acid

IUPAC Name

cyclobutane-1,1-dicarboxylic acid

Molecular Formula

C6H8O4

Molecular Weight

144.12 g/mol

InChI

InChI=1S/C6H8O4/c7-4(8)6(5(9)10)2-1-3-6/h1-3H2,(H,7,8)(H,9,10)

InChI Key

CCQPAEQGAVNNIA-UHFFFAOYSA-N

SMILES

C1CC(C1)(C(=O)O)C(=O)O

Synonyms

1,1-Cyclobutanedicarboxylic acid

Canonical SMILES

C1CC(C1)(C(=O)O)C(=O)O

The exact mass of the compound 1,1-Cyclobutanedicarboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 22073. It belongs to the ontological category of cyclobutanedicarboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,1-Cyclobutanedicarboxylic acid (CAS: 5445-51-2) is a highly specialized alicyclic dicarboxylic acid primarily procured as the critical bidentate chelating ligand for second-generation platinum-based active pharmaceutical ingredients (APIs) such as carboplatin. Characterized by a melting point of 158–163 °C and specific dissociation constants (pKa1 = 3.13, pKa2 = 5.88), this compound provides the exact steric bulk and coordination geometry required to form stable, square-planar metal complexes. In industrial procurement, its value lies not just in its structural role, but in its ability to dictate the aqueous solubility, formulation stability, and controlled hydrolysis kinetics of the resulting coordination compounds, making it an indispensable raw material in oncological drug manufacturing .

Substituting 1,1-cyclobutanedicarboxylic acid with acyclic analogs (such as malonic acid) or isomeric forms (like 1,2-cyclobutanedicarboxylic acid) fundamentally compromises the target metal complex. Acyclic dicarboxylates lack the rigid alicyclic ring, leading to a more flexible bite angle that drastically increases the lability of the resulting platinum complex, thereby accelerating unwanted hydrolysis and increasing off-target toxicity [1]. Conversely, the 1,2-isomer alters the spatial orientation of the carboxylate groups, failing to form the highly stable six-membered chelate ring required for carboplatin synthesis. For procurement teams, using the exact 1,1-isomer is non-negotiable to achieve the strict 10^-8 s^-1 hydrolysis rate constant and the specific hydrogen-bonding networks required for regulatory-compliant API stability [2].

Steric Bulk-Driven Reduction in Hydrolysis Rate Constant

The incorporation of the 1,1-cyclobutanedicarboxylate ligand significantly slows the aquation (hydrolysis) process of the platinum center compared to standard chloride ligands. When complexed, the 1,1-CBDCA ligand yields a hydrolysis rate constant of approximately 10^-8 s^-1, whereas baseline chloride ligands (as in cisplatin) exhibit a rate constant of 10^-5 s^-1 [1]. This 1000-fold reduction in lability is directly attributed to the stable bidentate chelation and steric hindrance of the cyclobutane ring, which protects the metal center from rapid nucleophilic attack by water.

Evidence DimensionHydrolysis rate constant of the Pt(II) complex
Target Compound Data~ 10^-8 s^-1 (1,1-CBDCA bidentate complex)
Comparator Or Baseline~ 10^-5 s^-1 (Chloride ligand baseline)
Quantified Difference1000-fold reduction in hydrolysis rate
ConditionsAqueous physiological conditions (37 °C)

A lower hydrolysis rate is essential for API manufacturers to ensure controlled drug activation, reduced off-target toxicity, and reliable formulation stability.

Formulation Stabilization Capacity in Metal Complexes

Beyond its role as a primary synthetic precursor, free 1,1-cyclobutanedicarboxylic acid acts as an effective stabilizer in aqueous solutions of platinum(II) agents. When added to malonato-platinum solutions at pH 4–8, 1,1-CBDCA inhibits the unacceptable discoloration and precipitation that typically plague these formulations [1]. The steric bulk of the cyclobutane ring prevents unwanted polymerization or rapid degradation pathways that simpler acyclic dicarboxylic acids fail to arrest, maintaining visual and chemical stability over extended storage periods.

Evidence DimensionFormulation stability (discoloration/precipitation)
Target Compound DataStable solution maintained at pH 4–8 with 1,1-CBDCA addition
Comparator Or BaselineUnstabilized malonato-platinum solutions (rapid discoloration and precipitation)
Quantified DifferenceComplete prevention of precipitation and extended visual stability
ConditionsAqueous solution, pH 4–8, ambient storage

Procurement of 1,1-CBDCA as a stabilizing excipient prevents costly batch failures and extends the shelf-life of sensitive transition-metal liquid formulations.

pKa-Driven Complexation Efficiency vs. Acyclic Analogs

The specific acidity of 1,1-cyclobutanedicarboxylic acid (pKa1 = 3.13, pKa2 = 5.88) provides an optimal thermodynamic window for controlled deprotonation and subsequent metal complexation . Compared to simple acyclic dicarboxylic acids like malonic acid (pKa1 = 2.83, pKa2 = 5.69), the slightly higher pKa values of 1,1-CBDCA allow for a more controlled, slower precipitation of the final coordination complex during the neutralization phase. This controlled kinetic precipitation results in higher purity crystals with significantly lower levels of polymeric metal impurities.

Evidence DimensionAcid dissociation constants (pKa)
Target Compound DatapKa1 = 3.13, pKa2 = 5.88
Comparator Or BaselineMalonic acid (pKa1 = 2.83, pKa2 = 5.69)
Quantified Difference~0.3 unit shift in pKa1, enabling finer pH control during synthesis
ConditionsAqueous titration at 25 °C

Precise pH control during the chelation step is critical for maximizing API yield and meeting strict pharmacopeial purity standards without requiring excessive recrystallization.

Precursor for Second-Generation Platinum APIs (Carboplatin)

Directly leveraging its ability to form highly stable bidentate chelates with a 10^-8 s^-1 hydrolysis rate, this compound is the mandatory starting material for synthesizing carboplatin. It ensures the final API meets safety and efficacy profiles that chloride-based precursors cannot achieve [1].

Formulation Stabilizer for Transition Metal Solutions

Utilizing its steric bulk and specific pKa profile, 1,1-CBDCA is employed as an excipient to stabilize malonato-platinum and other transition metal solutions, preventing premature precipitation and discoloration during long-term storage [2].

Co-Crystal Former in Supramolecular Chemotherapeutics

In the synthesis of advanced complexes like dicycloplatin, free 1,1-cyclobutanedicarboxylic acid is used to form stable hydrogen-bonded supramolecular networks with the active platinum center, improving both the aqueous solubility and the solid-state stability of the drug [3].

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

0.4

Melting Point

157-161 ºC

GHS Hazard Statements

Aggregated GHS information provided by 59 companies from 4 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 59 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 58 of 59 companies with hazard statement code(s):;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

5445-51-2

Wikipedia

Cyclobutane-1,1-dicarboxylic acid

General Manufacturing Information

1,1-Cyclobutanedicarboxylic acid: ACTIVE

Dates

Last modified: 08-15-2023

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